molecular formula C15H12N4O3 B14127079 N-(5-methylpyridin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide CAS No. 883469-99-6

N-(5-methylpyridin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide

Cat. No.: B14127079
CAS No.: 883469-99-6
M. Wt: 296.28 g/mol
InChI Key: JVVQCQQCARHKFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methylpyridin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is a heterocyclic compound that features a quinoxaline core with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide typically involves the condensation of 5-methyl-2-aminopyridine with a suitable quinoxaline derivative. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions . The reaction mixture is then neutralized and purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylpyridin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced quinoxaline products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.

Major Products

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

N-(5-methylpyridin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells or microbes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methylpyridin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is unique due to its specific quinoxaline-pyridine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

883469-99-6

Molecular Formula

C15H12N4O3

Molecular Weight

296.28 g/mol

IUPAC Name

N-(5-methylpyridin-2-yl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide

InChI

InChI=1S/C15H12N4O3/c1-8-2-5-12(16-7-8)19-13(20)9-3-4-10-11(6-9)18-15(22)14(21)17-10/h2-7H,1H3,(H,17,21)(H,18,22)(H,16,19,20)

InChI Key

JVVQCQQCARHKFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3

solubility

8.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.